Hordenine is predominantly sourced from barley, especially during the germination process. The concentration of hordenine in barley varies significantly based on the plant's growth conditions. For instance, raw barley contains approximately 0.7 micrograms per gram, while green malts can have around 21 micrograms per gram, and kilned malts may contain about 28 micrograms per gram. Notably, the roots of malted barley exhibit much higher concentrations, with figures reaching up to 4066 micrograms per gram .
Hordenine is classified under the following categories:
The synthesis of hordenine can be accomplished through various methods, including chemical synthesis and biosynthesis. A notable synthetic route involves the methylation of tyramine:
The chemical synthesis typically involves the following steps:
Hordenine has a molecular formula of and a molecular weight of approximately 179.26 g/mol. Its structure features a phenolic ring bonded to an ethylamine chain, with two methyl groups attached to the nitrogen atom.
Hordenine participates in various chemical reactions due to its functional groups:
The synthesis often employs reagents such as hydrogen bromide for halogenation and dimethylamine for amination processes. Reaction conditions such as temperature and solvent choice are critical for optimizing yields .
Hordenine's mechanism of action primarily involves its interaction with neurotransmitter systems:
Research indicates that hordenine exhibits similar potency to β-phenethylamine in stimulating receptor activity, suggesting a significant role in modulating neurotransmission .
Hordenine has several applications in scientific research:
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